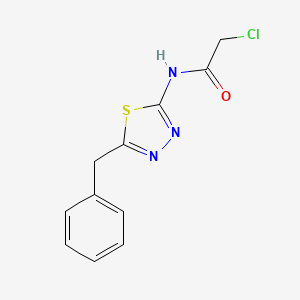

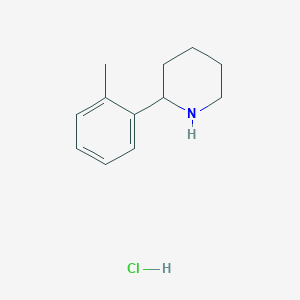

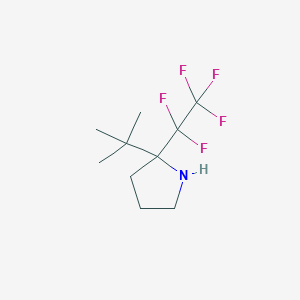

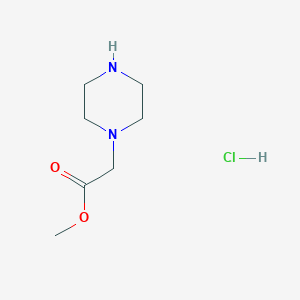

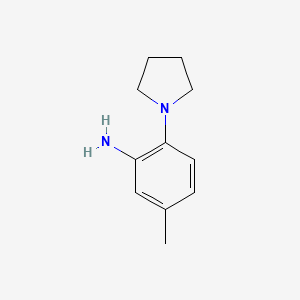

5-Methyl-2-(1-pyrrolidinyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(1-pyrrolidinyl)aniline, also known as 5-MeO-Pyr-An, is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the pyrrolidine family of compounds, and is a derivative of the neurotransmitter aniline. 5-MeO-Pyr-An has been studied for its potential to act as an agonist of the 5-HT2A receptor, a serotonin receptor involved in a variety of physiological processes. Additionally, its ability to act as a partial agonist of the NMDA receptor has been studied, suggesting potential applications in the treatment of neurological disorders.

Scientific Research Applications

Synthesis of Derivatives

- 5-Methyl-2-(1-pyrrolidinyl)aniline is utilized in the synthesis of various chemical derivatives. For instance, it's used in the creation of 1-aryl-5-nitrouracil derivatives, which are significant in chemical reactions involving aromatic amines (Gondela & Walczak, 2007).

Luminescent Materials Development

- This compound is instrumental in developing luminescent materials. Studies have shown its involvement in the production of highly luminescent tetradentate bis-cyclometalated platinum complexes, which have applications in areas like organic light-emitting diodes (Vezzu et al., 2010).

Polymer Research

- In polymer science, 5-Methyl-2-(1-pyrrolidinyl)aniline is used in curing studies of polyimide precursors. These studies are essential for understanding the behavior of polymers under various conditions and for developing new polymer materials (Brekner & Feger, 1987).

Biochemical and Pharmacological Research

- It has applications in biochemical research, such as studies on protein-bound aminoazo dyes formed in vivo from related chemical compounds, providing insights into biochemical processes and interactions (Miller & Miller, 1949).

Chemical Reaction Mechanisms

- This compound is significant in understanding chemical reaction mechanisms, such as the imido-scandium bond formation and C-H activation reactions, contributing to the broader understanding of chemical kinetics and reaction pathways (Wicker et al., 2012).

Antitumor Activity Studies

- 5-Methyl-2-(1-pyrrolidinyl)aniline derivatives have been evaluated for their antitumor activities, providing valuable data for the development of new anticancer drugs (Edrees et al., 2010).

Material Science

- It plays a role in material science, especially in the development of conducting polymers. Studies involving the oxidative polymerization of related compounds like aniline are critical for creating advanced materials with specific electrical properties (Gospodinova & Terlemezyan, 1998).

properties

IUPAC Name |

5-methyl-2-pyrrolidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUZKEGYCANZSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.